molecular formula C8H19N B3213392 Octan-4-amine CAS No. 1117-33-5

Octan-4-amine

Cat. No.: B3213392
CAS No.: 1117-33-5
M. Wt: 129.24 g/mol
InChI Key: PSBKYMODPYHLAW-UHFFFAOYSA-N
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Description

Octan-4-amine, also known as 4-octanamine, is an organic compound with the molecular formula C8H19N. It is a primary amine with a straight-chain alkyl group, making it a member of the alkylamines family. This compound is characterized by its clear, colorless liquid form and is known for its use in various chemical reactions and industrial applications.

Scientific Research Applications

Octan-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of surfactants, corrosion inhibitors, and rubber chemicals.

Safety and Hazards

Octan-4-amine is classified as a dangerous substance. It is highly flammable and may be fatal if swallowed and enters airways . It can cause skin irritation and may cause drowsiness or dizziness . Safety precautions include avoiding heat, sparks, open flames, and hot surfaces, and using only non-sparking tools .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octan-4-amine can be synthesized through several methods:

    Reduction of Nitriles: One common method involves the reduction of octanenitrile using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation over platinum.

    Ammonolysis of Alkyl Halides: Another method is the reaction of 1-bromooctane with ammonia in a sealed tube or autoclave under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of octanenitrile. This method is preferred due to its efficiency and scalability, allowing for the production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: Octan-4-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form secondary and tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed:

    Oxidation: Octanenitrile and oximes.

    Reduction: Secondary and tertiary amines.

    Substitution: Alkylated and acylated amines.

Mechanism of Action

The mechanism of action of octan-4-amine involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways Involved: It can modulate biochemical pathways, including those involved in neurotransmission, metabolism, and signal transduction.

Comparison with Similar Compounds

Octan-4-amine can be compared with other similar compounds, such as:

Uniqueness: this compound’s unique position of the amine group on the fourth carbon atom provides distinct reactivity and properties compared to its isomers and other alkylamines.

Properties

IUPAC Name

octan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-3-5-7-8(9)6-4-2/h8H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBKYMODPYHLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317820
Record name 4-Octanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1117-33-5
Record name 4-Octanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1117-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Octanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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